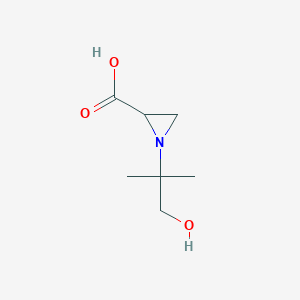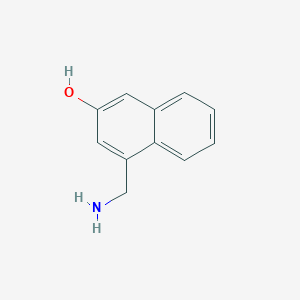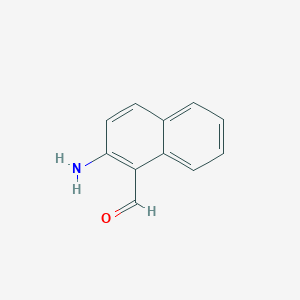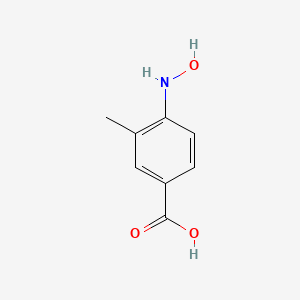
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a unique organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-2-ol and aziridine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the aziridine ring. For example, the use of sodium hydride (NaH) as a base can promote the cyclization of the intermediate to form the aziridine ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as thiols or amines attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (NH3, RSH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted aziridines, amines, alcohols, and carboxylic acids.
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound is used in the production of polymers and materials with specific properties, such as high strength and chemical resistance.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can covalently modify enzyme active sites, thereby inhibiting their activity. The molecular targets often include enzymes with nucleophilic residues such as cysteine or serine.
Comparison with Similar Compounds
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives:
Aziridine-2-carboxylic acid: Lacks the hydroxy and methylpropan-2-yl substituents, making it less sterically hindered and potentially more reactive.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which can alter its reactivity and solubility properties.
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine: Similar structure but lacks the carboxylic acid group, affecting its acidity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
331416-38-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,4-9)8-3-5(8)6(10)11/h5,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JEQGXOPVHBKDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)




![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)


![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
